molecular formula C12H16BrNO B5791198 N-(4-bromo-2,6-dimethylphenyl)-2-methylpropanamide

N-(4-bromo-2,6-dimethylphenyl)-2-methylpropanamide

Cat. No.: B5791198
M. Wt: 270.17 g/mol
InChI Key: SJRCBSQHPFRUJT-UHFFFAOYSA-N
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Description

N-(4-bromo-2,6-dimethylphenyl)-2-methylpropanamide is an organic compound belonging to the class of amides It is characterized by the presence of a bromine atom and two methyl groups attached to a phenyl ring, which is further connected to a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-2,6-dimethylphenyl)-2-methylpropanamide typically involves the reaction of 4-bromo-2,6-dimethylaniline with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-bromo-2,6-dimethylaniline+2-methylpropanoyl chlorideThis compound\text{4-bromo-2,6-dimethylaniline} + \text{2-methylpropanoyl chloride} \rightarrow \text{this compound} 4-bromo-2,6-dimethylaniline+2-methylpropanoyl chloride→this compound

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions, with careful control of temperature and reaction time to optimize yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride, leading to the formation of the corresponding amine.

    Substitution: The bromine atom in the phenyl ring can be substituted by nucleophiles such as hydroxide ions or amines, resulting in the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of phenolic or amino derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(4-bromo-2,6-dimethylphenyl)-2-methylpropanamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the amide group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    4-bromo-2,6-dimethylaniline: A precursor in the synthesis of N-(4-bromo-2,6-dimethylphenyl)-2-methylpropanamide.

    N-(4-bromo-2,6-dimethylphenyl)-2-chloro-4-methylbenzamide: Another amide derivative with potential biological activity.

Uniqueness: this compound is unique due to its specific substitution pattern on the phenyl ring and the presence of the propanamide group. This structural arrangement can confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(4-bromo-2,6-dimethylphenyl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-7(2)12(15)14-11-8(3)5-10(13)6-9(11)4/h5-7H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRCBSQHPFRUJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C(C)C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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